4-Tolylphosphine (CAS 1038-95-5): A Technical Guide to Properties, Synthesis, and Catalytic Utility
4-Tolylphosphine (CAS 1038-95-5): A Technical Guide to Properties, Synthesis, and Catalytic Utility
Executive Summary
4-Tolylphosphine (Tri(p-tolyl)phosphine, TTP) is a monodentate organophosphorus ligand widely utilized in homogeneous catalysis. Structurally analogous to triphenylphosphine (PPh
This guide details the physicochemical properties, synthesis pathways, and mechanistic advantages of 4-Tolylphosphine in palladium-catalyzed cross-coupling reactions, serving as a reference for researchers optimizing catalytic turnover and stability.
Part 1: Chemical Identity & Physical Characterization
Core Identification Data
| Property | Specification |
| Chemical Name | Tri(p-tolyl)phosphine; Tris(4-methylphenyl)phosphine |
| CAS Number | 1038-95-5 |
| Molecular Formula | C |
| Molecular Weight | 304.37 g/mol |
| Structure | Pyramidal P-center bonded to three 4-methylphenyl groups |
| Solubility | Soluble in CHCl |
Physical Properties
| Parameter | Value | Note |
| Appearance | White to off-white crystalline solid | Oxidizes to phosphine oxide upon prolonged air exposure |
| Melting Point | 145 – 148 °C | Higher than PPh |
| Air Stability | Moderately Air-Sensitive | Slow oxidation in solid state; rapid oxidation in solution |
| Storage | Inert atmosphere (N | Keep cool and dry to prevent oxide formation |
Part 2: Ligand Profile – Sterics & Electronics
The utility of 4-Tolylphosphine lies in its ability to fine-tune the electronic environment of a metal center while maintaining a specific steric fit.
Electronic Properties (The "Methyl Effect")
The para-methyl group is an electron-donating group (EDG) via hyperconjugation and induction (+I effect).
-
Basicity: 4-Tolylphosphine is more basic (nucleophilic) than PPh
.-
pKa (conjugate acid): ~3.84 (estimated in CH
CN) vs 2.73 for PPh .
-
-
-Donation: The increased electron density on the phosphorus atom makes TTP a stronger
-donor. This stabilizes oxidative addition complexes (e.g., L Pd(Ar)X) more effectively than PPh . -
Tolman Electronic Parameter (TEP): Measured by the
(CO) of Ni(CO) L.[1][2][3][4]-
PPh
: (CO) ≈ 2069 cm -
P(p-tol)
: (CO) ≈ 2066 cm (Lower frequency indicates stronger net donation).
-
Steric Properties[13]
-
Tolman Cone Angle (
): 145° [5][6]-
Despite the added methyl groups, the cone angle remains virtually identical to PPh
(145°) because the substituents are in the para position, pointing away from the metal center ("remote steric effect"). -
Implication: Researchers can substitute PPh
with P(p-tol) to increase electron density at the metal without causing steric crowding that might hinder substrate approach.
-
Part 3: Synthetic Pathways & Manufacturing
The synthesis of 4-Tolylphosphine typically employs Grignard reagents or Wurtz-type coupling.
Primary Synthesis: Grignard Route
This method is preferred for laboratory-scale synthesis due to high yields and purity.
Protocol:
-
Reagent Prep: Generate p-tolylmagnesium bromide from p-bromotoluene and Mg turnings in dry THF/Ether.
-
Addition: Cool the Grignard solution to 0°C. Add Phosphorus Trichloride (PCl
) dropwise (Molar ratio 3.1 : 1). -
Reflux: Heat to reflux for 2-4 hours to ensure complete substitution.
-
Quench: Hydrolyze excess Grignard with dilute NH
Cl. -
Purification: Recrystallize from ethanol/methanol to remove phosphine oxide impurities.
Visualization of Synthesis Logic
Figure 1: Grignard synthesis pathway for 4-Tolylphosphine, highlighting the nucleophilic substitution mechanism.
Part 4: Applications in Catalysis[12][13]
4-Tolylphosphine is a staple ligand in Palladium-catalyzed C-C bond formation. Its enhanced electron-donating ability accelerates the Oxidative Addition step, which is often the rate-determining step (RDS) for aryl chlorides or deactivated aryl bromides.
Key Reaction Classes
-
Heck Reaction: Coupling of aryl halides with alkenes. TTP stabilizes the Pd(0) species better than PPh
, preventing "Pd-black" precipitation. -
Suzuki-Miyaura Coupling: Coupling of aryl halides with boronic acids.
Experimental Protocol: Heck Coupling Example
Reaction: 4-Bromoanisole + Styrene
-
Catalyst Loading: Pd(OAc)
(1 mol%) + 4-Tolylphosphine (2-4 mol%).-
Note: A P:Pd ratio of >2:1 is crucial to keep Pd ligated.
-
-
Base/Solvent: K
CO (2 equiv) in DMF or DMAc. -
Conditions: Heat to 80-100 °C under Ar atmosphere.
-
Observation: The active catalyst, Pd(0)L
, is generated in situ. The TTP ligand ensures the Pd remains soluble and active longer than PPh would allow.
Catalytic Cycle Visualization
Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling. 4-Tolylphosphine accelerates the Oxidative Addition step (top) due to its high
Part 5: Handling, Safety & Stability
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.
Air Sensitivity Management
While 4-Tolylphosphine is a solid, it slowly oxidizes to Tri(p-tolyl)phosphine oxide in air.
-
Detection: Impure samples show a new peak in
P NMR at20-30 ppm (phosphine oxide), distinct from the phosphine peak (-5 to -10 ppm). -
Purification: If oxidized, the compound can often be recrystallized from hot ethanol, as the oxide is more soluble in polar solvents than the phosphine.
References
-
Sigma-Aldrich. Tri(p-tolyl)phosphine Product Specification & Safety Data Sheet.Link
-
Tolman, C. A. (1977).[3] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313–348. Link
-
Zapf, A., & Beller, M. (2005). "Palladium-Catalyzed C–C Coupling Reactions: Suzuki, Heck, and Sonogashira Reactions." Topics in Organometallic Chemistry. Link
-
PubChem. Compound Summary: Tris(4-methylphenyl)phosphine (CAS 1038-95-5).Link
-
ChemicalBook. Tri(p-tolyl)phosphine Synthesis and Properties.Link
Sources
- 1. On the relation between carbonyl stretching frequencies and the donor power of chelating diphosphines in nickel dicarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. diposit.ub.edu [diposit.ub.edu]
